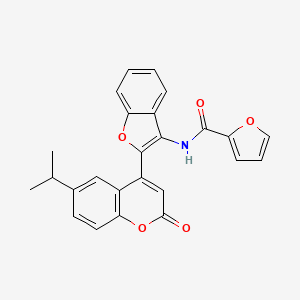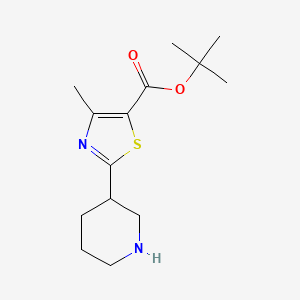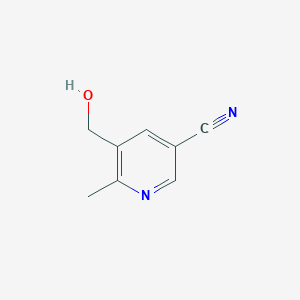
3-((3,4-Dimethylphenyl)amino)-6-(4-Methylbenzyl)-1,2,4-triazin-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
BenchChem offers high-quality 3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die strukturellen Merkmale der Verbindung machen sie zu einem potenziellen Kandidaten für die Krebstherapie. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere ihre Fähigkeit, die Zellproliferation zu hemmen und Apoptose auszulösen. Weitere Studien untersuchen ihren Wirkmechanismus und mögliche Synergien mit bestehenden Chemotherapeutika .
- PDT ist eine nicht-invasive Behandlung für Krebs und andere Krankheiten. Photosensibilisatoren wie unsere Verbindung erzeugen reaktive Sauerstoffspezies bei Lichtaktivierung, was zu lokalisierter Zellschädigung führt. Forscher haben ihre Verwendung in der PDT aufgrund ihrer Absorptionseigenschaften im sichtbaren Lichtbereich untersucht .
- Das Triazinsystems der Verbindung trägt zu ihrer antioxidativen Aktivität bei. Untersuchungen konzentrierten sich auf ihre Fähigkeit, freie Radikale abzufangen und Zellen vor oxidativem Stress zu schützen. Das Verständnis ihrer antioxidativen Mechanismen kann Anwendungen in Nahrungsergänzungsmitteln und Pharmazeutika informieren .
- Forscher verwenden die Verbindung in Zellviabilitätsassays, wie dem MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Assay. Bei diesem Assay wandeln aktiv atmende Zellen wasserlösliches MTT in ein unlösliches violettes Formazan um. Die Konzentration von Formazan wird durch die optische Dichte bestimmt, was Einblicke in die Zellviabilität liefert .
- Das Triazin-Gerüst der Verbindung wurde für herbizide Eigenschaften untersucht. Forscher untersuchen ihre Auswirkungen auf die Unkrautbekämpfung und ihre Selektivität gegenüber Zielpflanzen. Das Verständnis ihres Wirkmechanismus kann dazu beitragen, wirksame und umweltfreundliche Herbizide zu entwickeln .
- Wissenschaftler haben photophysikalische Studien durchgeführt, um die Absorptions- und Emissionseigenschaften der Verbindung zu untersuchen. Diese Untersuchungen liefern wertvolle Daten für Anwendungen in optoelektronischen Geräten, wie organischen Leuchtdioden (OLEDs) und Sensoren .
Krebsforschung
Photodynamische Therapie (PDT)
Antioxidative Eigenschaften
Zellviabilitätsassays
Entwicklung von Herbiziden
Photophysikalische Studien
Eigenschaften
IUPAC Name |
3-(3,4-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-4-7-15(8-5-12)11-17-18(24)21-19(23-22-17)20-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H2,20,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBWQOEAQPMLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2403953.png)



![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)
![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)


![4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2403965.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)

